molecular formula C8H9N5O4 B2467019 2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate CAS No. 2270906-43-7

2-(3-Amino-1H-1,2,4-triazol-5-yl)phenol nitrate

Cat. No. B2467019
CAS RN: 2270906-43-7
M. Wt: 239.191
InChI Key: OXDRGZXEAWVRIO-UHFFFAOYSA-N
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Description

1,2,4-Triazole derivatives are a type of heterocyclic compound. These compounds contain a 1,2,4-triazole ring, which is a ring structure containing two carbon atoms and three nitrogen atoms . They are often used in medicinal chemistry due to their ability to form hydrogen bonds with different targets, which can improve their pharmacokinetics, pharmacological, and toxicological properties .


Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives can be achieved through several pathways. For example, one method involves the use of starting materials such as succinic anhydride, aminoguanidine hydrochloride, and a variety of amines . The choice of pathway and sequence of reagents introduction to the reaction depends on the amine nucleophilicity .


Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives can be confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1,2,4-triazole derivatives can vary depending on the specific compound. For example, one compound, 1-(2,4-dichlorophenyl)-3-phenyl-2-(1H-1,2,4-triazol-1-yl) propan-1-one, has a melting point of 121–123 °C .

Scientific Research Applications

  • Synthesis of Bi-heterocyclic Skeletons for Energetic Salts

    This chemical compound has been used in synthesizing bi-heterocyclic skeletons that possess high heats of formation (HOF) and energetic salts with high heats of detonation. These synthesized compounds have applications in the field of explosives and propellants, showing comparable performance to known high-energy materials like RDX (Cao et al., 2020).

  • Corrosion Inhibition in Metals

    Schiff’s bases of triazole derivatives, closely related to the compound , have been investigated as corrosion inhibitors for mild steel in acidic environments. These compounds effectively protect metal surfaces by forming a protective layer, indicating potential applications in industrial maintenance (Ansari et al., 2014).

  • Antimicrobial Activities

    Derivatives of 1,2,4-Triazole, a core structure in the compound, have demonstrated significant antibacterial and antifungal activities. These findings suggest potential applications in developing new antimicrobial agents (Hussain et al., 2008).

  • Synthesis of Nitrogen-rich Compounds for Gas Generators

    This compound has been used in preparing nitrogen-rich molecules for applications in nitrogen-rich gas generators. These compounds show high positive heats of formation, a crucial characteristic for materials used in energy generation (Srinivas et al., 2014).

  • Coordination Chemistry and Antibacterial Studies

    Compounds containing the triazole ring have been synthesized and studied for their coordination geometries with various metal ions. These studies are crucial in understanding the complex's formation and potential applications in catalysis and as antibacterial agents (Sumrra et al., 2018).

  • Density Functional Theory Studies

    Theoretical studies, specifically density functional theory (DFT), have been conducted on ionic liquids containing triazole structures. These studies help in understanding the electronic properties and catalytic activities of these compounds, indicating potential applications in catalysis (Tankov & Yankova, 2018).

Safety and Hazards

The safety and hazards of 1,2,4-triazole derivatives can vary depending on the specific compound. Some compounds have been evaluated for safety on normal cell lines and have shown proper selectivity against normal and cytotoxic cancerous cell lines .

Future Directions

The future directions of research into 1,2,4-triazole derivatives could involve the discovery and development of more effective and potent compounds, particularly for use as anticancer agents . This is one of the most clinical challenges in modern medicinal chemistry .

properties

IUPAC Name

2-(3-amino-1H-1,2,4-triazol-5-yl)phenol;nitric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O.HNO3/c9-8-10-7(11-12-8)5-3-1-2-4-6(5)13;2-1(3)4/h1-4,13H,(H3,9,10,11,12);(H,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXDRGZXEAWVRIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC(=NN2)N)O.[N+](=O)(O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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